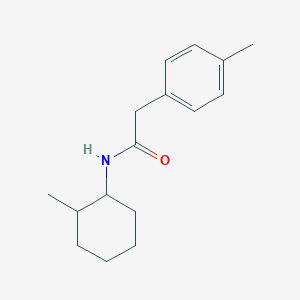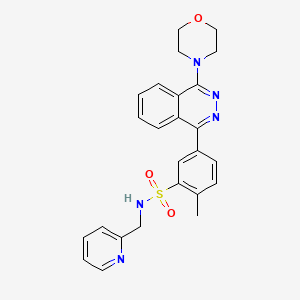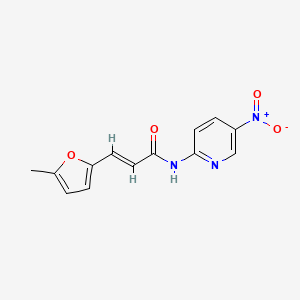![molecular formula C19H24N4O2 B5396387 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide, also known as BMN-673, is a promising new drug that has been developed for the treatment of cancer. This drug belongs to a class of drugs known as PARP inhibitors, which have been shown to be effective in the treatment of cancer by targeting the DNA repair pathways in cancer cells. In
Wirkmechanismus
The mechanism of action of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide binds to the PARP enzyme and prevents it from carrying out its repair function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapy drugs, making them more effective. Additionally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising new cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide for lab experiments is its high specificity for PARP enzymes. This makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer development. However, one limitation of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is that it is not effective in all types of cancer. It has been shown to be most effective in cancers with defects in DNA repair pathways, such as BRCA-deficient cancers.
Zukünftige Richtungen
There are several future directions for the study of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide. One direction is to explore its potential in combination with other chemotherapy drugs. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, and combining it with other drugs may increase its effectiveness. Another direction is to explore its potential in combination with immunotherapy drugs. Immunotherapy has shown promise in the treatment of cancer, and combining it with N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide may lead to even better outcomes. Finally, further research is needed to determine the optimal dosing and administration schedule for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide in order to maximize its effectiveness and minimize side effects.
Conclusion
In conclusion, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is a promising new drug for the treatment of cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are involved in the repair of DNA damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to be effective in the treatment of several types of cancer, and has minimal toxicity in normal cells. While there are limitations to its use, such as its effectiveness in only certain types of cancer, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has the potential to be an important new tool in the fight against cancer.
Synthesemethoden
The synthesis method of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the introduction of the morpholine ring. The final step involves the addition of the carboxamide group to the molecule. This synthesis method has been optimized to produce high yields of pure N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective in the treatment of several types of cancer, including breast, ovarian, and pancreatic cancer. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. By inhibiting PARP enzymes, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide prevents cancer cells from repairing their DNA, leading to cell death.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(14-15-6-3-2-4-7-15)18-16(8-5-9-21-18)12-22-19(24)17-13-20-10-11-25-17/h2-9,17,20H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADAOTYQQXAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)


![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
